

Introduction: The Strategic Value of a Bifunctional Building Block

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Compound of Interest

Compound Name: 2-Iodo-3-methylbenzaldehyde

CAS No.: 100130-55-0

Cat. No.: B1514520

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of molecular construction is paramount. The strategic selection of starting materials can dramatically influence the length, yield, and ultimate success of a synthetic campaign. **2-Iodo-3-methylbenzaldehyde** is a prime example of such a strategic building block. Its structure is deceptively simple, yet it houses two distinct and orthogonally reactive functional groups: an aldehyde and an aryl iodide. This bifunctionality allows for sequential, controlled modifications, making it a valuable intermediate for constructing complex molecular architectures. The aldehyde group serves as a versatile handle for chain elongation and the introduction of diverse functionalities through reactions like Wittig olefination, reductive amination, and aldol condensations. Concurrently, the carbon-iodine bond is a premier site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exquisite precision^{[1][2]}. This guide provides a comprehensive technical overview of **2-Iodo-3-methylbenzaldehyde**, from its fundamental properties and spectral characterization to its synthesis, reactivity, and applications for researchers and drug development professionals.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is the foundation for its effective use in the laboratory. These properties dictate appropriate storage, handling, and reaction conditions.

Chemical Identity

The molecule consists of a benzene ring substituted with an iodine atom, a methyl group, and a formyl (aldehyde) group at positions 2, 3, and 1, respectively.

Caption: Chemical structure of **2-Iodo-3-methylbenzaldehyde**.

Physicochemical Data

The following table summarizes the key identifiers and properties for **2-Iodo-3-methylbenzaldehyde**. Note that experimental physical properties such as melting and boiling points are not widely reported in publicly available literature; therefore, handling should be based on the safety data for analogous aromatic aldehydes.

Property	Value	Source(s)
CAS Number	100130-55-0	[3]
Molecular Formula	C ₈ H ₇ IO	[3][4]
Molecular Weight	246.05 g/mol	[3][5]
Canonical SMILES	<chem>CC1=C(C(=CC=C1)C=O)I</chem>	[4]
InChIKey	QPABLNRTZXEIQ-UHFFFAOYSA-N	[4]
Appearance	Not specified (likely off-white to yellow solid)	N/A
Melting Point	Data not readily available	N/A
Boiling Point	Data not readily available	N/A
Storage	2-8°C, Inert atmosphere, Keep in dark place	[3]

Section 2: Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of a molecule. For a novel compound or an intermediate in a multi-step synthesis, verifying the structure is a critical quality control

step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule[6]. Based on the structure of **2-Iodo-3-methylbenzaldehyde** and data from analogous compounds, the following spectral features are expected[7][8].

- ^1H NMR Spectrum (Expected):
 - Aldehyde Proton (CHO): A sharp singlet is expected in the downfield region of δ 9.8-10.2 ppm. This significant deshielding is characteristic of a proton attached to a carbonyl carbon.
 - Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the δ 7.0-8.0 ppm region. Due to the substitution pattern, they will exhibit a complex splitting pattern (likely a triplet and two doublets or a doublet of doublets). The proton ortho to the electron-withdrawing aldehyde group will be the most downfield.
 - Methyl Protons (CH_3): A singlet corresponding to the three methyl protons is expected around δ 2.4-2.6 ppm. The proximity to the aromatic ring causes a slight downfield shift compared to a typical aliphatic methyl group.
- ^{13}C NMR Spectrum (Expected):
 - Carbonyl Carbon ($\text{C}=\text{O}$): The aldehyde carbonyl carbon will be the most downfield signal, typically appearing in the δ 190-195 ppm range.
 - Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 125-145 ppm. The carbon bearing the iodine (C-I) will be significantly shielded (appearing more upfield, $\sim\delta$ 95-100 ppm) due to the heavy atom effect. The other carbons' shifts will be influenced by the electronic effects of the substituents.
 - Methyl Carbon (CH_3): A signal for the methyl carbon is expected in the aliphatic region, around δ 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the functional groups within a molecule.

- Expected Key Absorptions:
 - C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm^{-1} . This is a highly characteristic peak for an aromatic aldehyde.
 - C-H Stretch (Aldehyde): Two weak to medium bands are typically observed for the aldehyde C-H stretch, one near 2820-2850 cm^{-1} and another near 2720-2750 cm^{-1} .
 - C-H Stretch (Aromatic & Methyl): Aromatic C-H stretches will appear just above 3000 cm^{-1} , while the methyl C-H stretches will be just below 3000 cm^{-1} .
 - C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm^{-1} region are characteristic of the aromatic ring.

Section 3: Synthesis and Safe Handling

Representative Synthesis Protocol

2-Iodo-3-methylbenzaldehyde is not commonly prepared from basic starting materials in a standard research lab but is typically purchased as a specialty chemical. However, a plausible and efficient laboratory-scale synthesis would involve the selective oxidation of the corresponding primary alcohol, (2-iodo-3-methylphenyl)methanol. TEMPO-catalyzed oxidation is a mild and highly effective method for this transformation^[9].

Reaction: Oxidation of (2-iodo-3-methylphenyl)methanol to **2-Iodo-3-methylbenzaldehyde**.

Protocol:

- Setup: To a round-bottom flask equipped with a magnetic stir bar, add (2-iodo-3-methylphenyl)methanol (1.0 eq), TEMPO (0.01-0.05 eq), and potassium bromide (0.1 eq) in dichloromethane (DCM, ~5 mL per mmol of alcohol).
- Cooling: Cool the mixture to 0 °C in an ice bath.
- Oxidant Addition: Prepare a solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.2 eq) and sodium bicarbonate (NaHCO_3 , ~1.5 eq) in water. Add this aqueous solution

dropwise to the cooled, stirring organic mixture over 5-10 minutes. The reaction is often indicated by a color change.

- Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 30-60 minutes).
- Workup: Once complete, separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Causality: The TEMPO/KBr/NaOCl system is a robust catalytic cycle. NaOCl is the terminal oxidant, but the active oxidant is generated in situ from TEMPO, which is mild and selective for primary alcohols, preventing over-oxidation to the carboxylic acid that can occur with stronger oxidants like chromic acid or potassium permanganate.

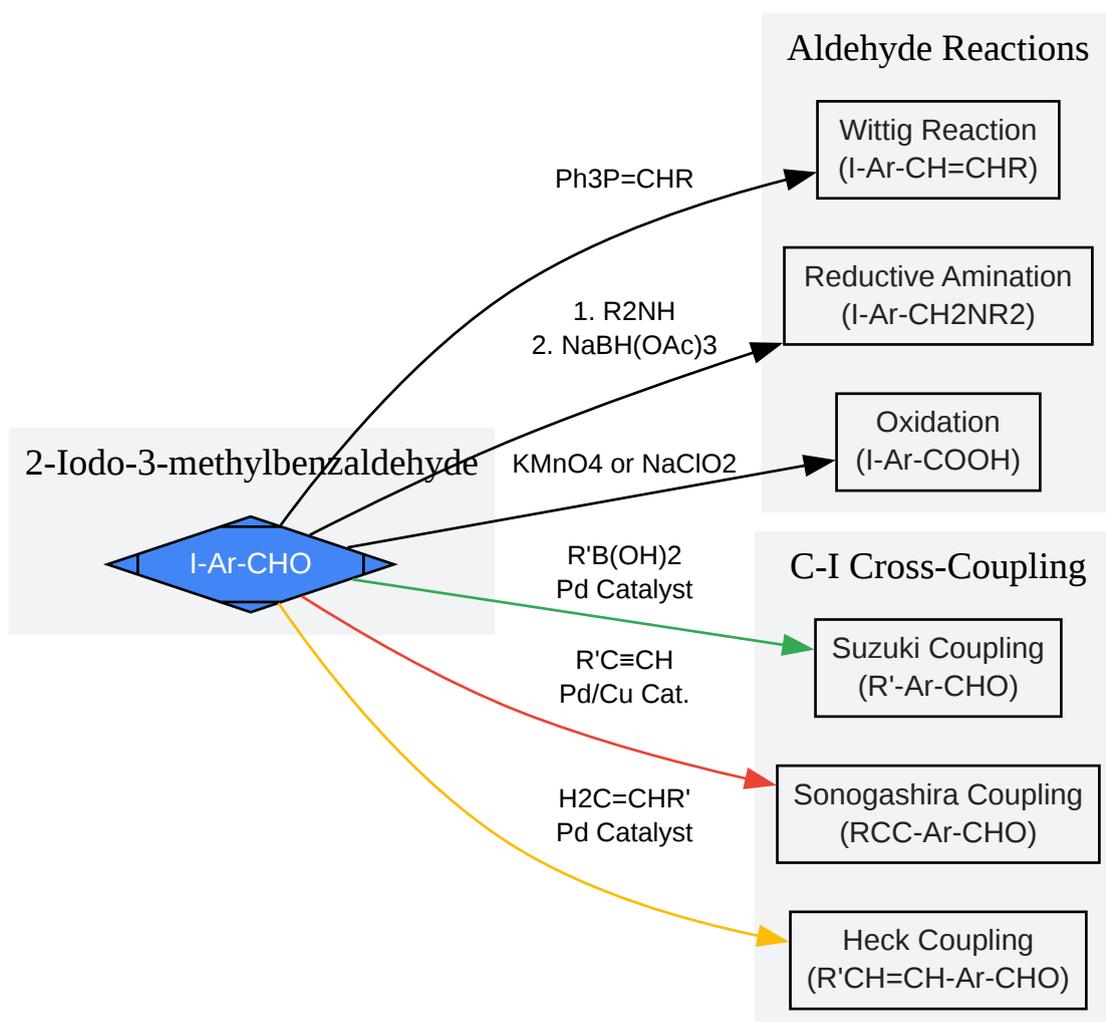
Safety and Handling

Based on available safety data, **2-Iodo-3-methylbenzaldehyde** should be handled with appropriate care[3].

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].
- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound[10].
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[11][12]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[13].
- Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended[3]. An inert atmosphere (e.g., argon or nitrogen) is advised to prevent slow oxidation of the aldehyde group over time.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Iodo-3-methylbenzaldehyde** lies in the ability to exploit its two functional groups independently.



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Caption: Key reaction pathways for **2-Iodo-3-methylbenzaldehyde**.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is one of the most widely used reactions in drug discovery for creating biaryl structures^{[1][2]}.

Objective: To couple **2-Iodo-3-methylbenzaldehyde** with 4-methoxyphenylboronic acid.

Methodology:

- **Reagent Preparation:** In an oven-dried Schlenk flask under an argon atmosphere, combine **2-Iodo-3-methylbenzaldehyde** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq).
- **Solvent and Base Addition:** Add a degassed solvent mixture, such as toluene and water (4:1 ratio), followed by a degassed aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃, 3.0 eq).
- **Reaction Execution:** Heat the reaction mixture to 80-90 °C with vigorous stirring. The causality here is that heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The biphasic solvent system and base are crucial for activating the boronic acid.
- **Monitoring:** Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
- **Workup and Purification:** After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the biaryl product.

Self-Validation: The success of the protocol is validated by the complete consumption of the starting aryl iodide and the appearance of the less polar biaryl product on TLC. Final characterization by NMR and Mass Spectrometry confirms the structure and purity of the desired compound.

Section 5: Applications in Research and Drug Development

Building blocks like **2-Iodo-3-methylbenzaldehyde** are instrumental in medicinal chemistry for several reasons:

- **Scaffold Elaboration:** It serves as a foundational scaffold that can be elaborated in multiple directions. A library of compounds can be rapidly generated by varying the reaction partners for both the aldehyde and the iodide functionalities, which is a key strategy in lead optimization[14].
- **Fragment-Based Drug Discovery (FBDD):** This molecule can be considered a "fragment" that can be grown or linked to other fragments. For instance, the aldehyde can be converted into a linker, while the iodide position can be used to attach another pharmacophore via cross-coupling.
- **Isotopic Labeling:** The aldehyde can be a site for introducing isotopic labels (e.g., tritium or carbon-14) via reduction with a labeled reducing agent. Radiolabeled compounds are critical for conducting absorption, distribution, metabolism, and excretion (ADME) studies during preclinical development[15][16].

Conclusion

2-Iodo-3-methylbenzaldehyde is more than just a chemical intermediate; it is a strategic tool for the efficient synthesis of complex organic molecules. Its well-defined and orthogonally reactive functional groups provide chemists with a reliable and versatile platform for molecular construction. A firm grasp of its properties, spectral characteristics, and reactivity profile, as detailed in this guide, empowers researchers in drug discovery and materials science to leverage its full synthetic potential.

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